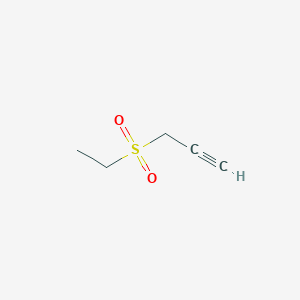
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide typically involves the bromination of 2,4-Dihydroxypyridine-3-carboxylic acid. The reaction is carried out using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include maintaining a specific temperature and reaction time to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high purity and yield. The use of advanced equipment and techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrobromide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include various biochemical processes that are influenced by the presence of the hydrobromide group and the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxypyridine: A precursor to the hydrobromide derivative, used in similar applications.
4-Hydroxy-2-pyridone: Another pyridine derivative with distinct chemical properties and applications.
3-Deazauracil: A compound with a similar pyridine structure but different functional groups.
Uniqueness
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, along with the hydrobromide moiety. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H6BrNO4 |
|---|---|
Poids moléculaire |
236.02 g/mol |
Nom IUPAC |
4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H5NO4.BrH/c8-3-1-2-7-5(9)4(3)6(10)11;/h1-2H,(H,10,11)(H2,7,8,9);1H |
Clé InChI |
ZDTVASHMFLTWPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1O)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)

![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)

![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)



![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
